4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the reaction of 4-bromobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate. Reactions are usually carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Substitution Reactions: Products include various substituted phenyl derivatives.
Coupling Reactions: Products are biaryl compounds with extended conjugation.
Scientific Research Applications
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar structure but lacks the oxadiazole ring.
3-(4-Bromophenyl)pyridine: Similar structure with the bromine atom in a different position.
Uniqueness
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its versatility in various chemical reactions and applications.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable building block in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNRGCHDDWXKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.